2,2',3,3',4,5',6,6'-Octachlorodiphenyl ether
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Overview
Description
2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether: is a polychlorinated diphenyl ether, a type of persistent organic pollutant. This compound is characterized by its high chlorine content, which contributes to its stability and resistance to degradation. It has the molecular formula C12H2Cl8O and a molecular weight of 445.768 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. For example, the pyrolysis of pentachlorophenol and hexachlorobenzene at elevated temperatures (340°C to 450°C) can lead to the formation of this compound .
Industrial Production Methods: The processes involved in the production of chlorinated phenols and incomplete combustion processes are potential sources .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of polychlorinated dibenzofurans.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents.
Substitution: Requires specific catalysts and conditions to facilitate the replacement of chlorine atoms.
Major Products Formed:
Oxidation: Polychlorinated dibenzofurans.
Substitution: Various substituted diphenyl ethers depending on the reagents used.
Scientific Research Applications
2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and impact as a pollutant.
Toxicology: Investigated for its toxic effects on living organisms.
Analytical Chemistry: Used as a reference compound in the analysis of environmental samples.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether involves its interaction with biological systems, leading to toxic effects. It can bind to cellular receptors and disrupt normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with endocrine functions and cause oxidative stress .
Comparison with Similar Compounds
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,3’,5,5’,6,6’-Octachlorodiphenyl ether
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
Uniqueness: 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which affects its chemical properties and biological interactions. Its high chlorine content makes it more resistant to degradation compared to other similar compounds .
Properties
CAS No. |
116995-21-2 |
---|---|
Molecular Formula |
C12H2Cl8O |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-2-6(16)11(10(20)7(3)17)21-12-8(18)4(14)1-5(15)9(12)19/h1-2H |
InChI Key |
MHJYPBPVZSIJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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